BenchChemオンラインストアへようこそ!

4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole

BTK inhibitor Kinase Assay IC50

4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole (CAS 1172419-35-0) is a synthetic small molecule featuring a thiazole core linked to a 2,4-difluorophenylsulfonyl-piperazine moiety. It is identified in the patent literature as 'Example 99' within a series of Bruton's Tyrosine Kinase (BTK) inhibitors.

Molecular Formula C18H23F2N3O2S2
Molecular Weight 415.52
CAS No. 1172419-35-0
Cat. No. B2605004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole
CAS1172419-35-0
Molecular FormulaC18H23F2N3O2S2
Molecular Weight415.52
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H23F2N3O2S2/c1-18(2,3)16-12-26-17(21-16)11-22-6-8-23(9-7-22)27(24,25)15-5-4-13(19)10-14(15)20/h4-5,10,12H,6-9,11H2,1-3H3
InChIKeyYJQIIIRYIRNEIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole (CAS 1172419-35-0): Sourcing a Preclinical BTK Inhibitor with Documented Low-Nanomolar Potency


4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole (CAS 1172419-35-0) is a synthetic small molecule featuring a thiazole core linked to a 2,4-difluorophenylsulfonyl-piperazine moiety. It is identified in the patent literature as 'Example 99' within a series of Bruton's Tyrosine Kinase (BTK) inhibitors [1]. The compound exhibits potent inhibition of human BTK, with an enzymatic IC50 value of 1 nM, categorizing it as a highly potent lead-like molecule for preclinical research targeting B-cell receptor signaling pathways [1].

Why a Generic Thiazole-Piperazine Sulfonamide Cannot Replace CAS 1172419-35-0 in BTK-Targeted Research


BTK inhibitor potency is exquisitely sensitive to the substitution pattern on the thiazole and sulfonamide motifs. Within the same patent series (US20240083900), the enzymatic IC50 values for BTK range from less than 1 nM to over 5.5 nM depending on nuanced structural modifications [1][2]. The specific combination of a tert-butyl group at the 4-position of the thiazole and a 2,4-difluorophenylsulfonyl-piperazine in CAS 1172419-35-0 anchors a 1 nM potency that is not uniformly achieved by other analogs. Simple replacement by a generic 'thiazole-piperazine sulfonamide' or an adjacent example from the same chemical series risks compromising this verified binding affinity, leading to irreproducible biological data in pathway inhibition or selectivity profiling assays.

Quantitative Differentiation of CAS 1172419-35-0: A Head-to-Head Potency Analysis Against Patent Analogs


Comparative BTK Enzymatic Potency: Example 99 vs. Higher-Numbered Patent Analogs

In a standardized in vitro BTK enzymatic assay, the target compound (CAS 1172419-35-0, designated as Example 99 in US20240083900) achieves an IC50 of 1 nM [1]. A direct comparator from the same patent family, Example 236, exhibits a 5.5-fold lower potency with an IC50 of 5.5 nM under equivalent assay conditions [2]. This demonstrates that within the same structural class and assay system, the specific substitution pattern of the target compound confers significantly greater kinase inhibition.

BTK inhibitor Kinase Assay IC50 Inhibitor Potency

Potency Alignment with Top-Performing Series Members: A Quantitative Cross-Study Benchmark

The 1 nM IC50 of the target compound [1] is quantitatively matched by only the most optimized entities in the US20240083900 series. For instance, Example 101 registers an IC50 of 1 nM, and Example 133 achieves 1 nM, while several other examples (e.g., Example 79: 1.20 nM in a cellular assay; Example 66: <1 nM) populate a narrow high-potency band [2][3][4]. The target compound belongs to this elite high-potency cluster, distinguishing it from the majority of series members that demonstrate weaker inhibition.

Lead Optimization Benchmarking BTK Activity

Structural Differentiation: The tert-Butyl Thiazole Motif as a Potency Driver

While direct crystallographic or selectivity panel data for CAS 1172419-35-0 are not publicly available, a class-level SAR inference can be drawn from the patent series. The presence of a 4-(tert-butyl) group on the thiazole ring is a recurring feature in analogs retaining potent (≤1 nM) BTK activity, such as in Example 66 and Example 99 [1]. Analogs lacking this bulky hydrophobic group or replacing it with smaller substituents trend towards higher IC50 values, as seen with Example 236 (5.5 nM) [2]. This pattern suggests the tert-butyl substitution is a critical pharmacophoric element for high-affinity binding.

Structure-Activity Relationship (SAR) Medicinal Chemistry Kinase Inhibitor Design

Optimal Preclinical Applications for 4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole (CAS 1172419-35-0)


Validated Positive Control for BTK-Dependent B-Cell Malignancy Models

Given its confirmed 1 nM IC50 against human BTK [1], this compound serves as an ideal, literature-supported positive control for in vitro proliferation or apoptosis assays in BTK-dependent cell lines (e.g., TMD8, Ramos). Its use ensures that observed biological effects can be correlated with potent, on-target BTK inhibition, providing a reliable benchmark for evaluating novel inhibitors.

SAR Probe for Mapping the BTK Hinge-Region Binding Pocket

The compound's structural features, particularly the 4-(tert-butyl)thiazole and 2,4-difluorophenylsulfonyl moieties, make it a valuable probe for medicinal chemistry campaigns. Comparing its inhibitory profile with analogs that have different sulfonamide substitution patterns (e.g., mono-fluoro or heteroaryl replacements) can help map the steric and electronic requirements of the BTK binding site, as inferred from class-level SAR trends [1][2].

Tool Compound for Validate Target Engagement in B-Cell Receptor Signaling Studies

The compound can be used to suppress BTK-mediated phosphorylation of downstream effectors like PLCγ2. For instance, the effectiveness of the broader series in inhibiting PLCγ2 phosphorylation in Ramos cells has been documented (Example 79: IC50 1.20 nM) [3], providing a validated experimental framework where CAS 1172419-35-0, with its 1 nM enzymatic potency, can be deployed to connect target engagement to functional pathway modulation.

Internal Standard for Kinase Selectivity Profiling Panels

As a representative of a potent, patented BTK inhibitor chemotype, this compound is ideal for inclusion in broad kinase selectivity panels. Its 1 nM BTK IC50 provides a clear potency baseline against which cross-reactivity on other kinases (e.g., TEC, EGFR, ITK) can be quantitatively measured, helping to define the selectivity window of the entire compound series.

Quote Request

Request a Quote for 4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.